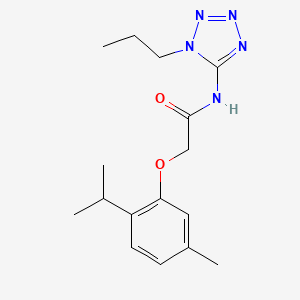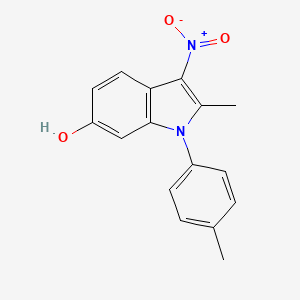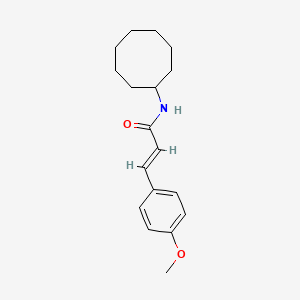
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide, also known as CM compounds, is a novel class of small molecules that have shown potential in various scientific research applications. These compounds have been synthesized using different methods and have been extensively studied for their mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that these compounds act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. These compounds have been shown to reduce inflammation and pain in animal models of inflammation and pain. They have also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, these compounds have been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclooctyl-3-(4-methoxyphenyl)acrylamide in lab experiments is that they are relatively easy to synthesize. They are also stable and can be stored for a long time. However, one of the limitations of using these compounds is that they are not very water-soluble, which can make it difficult to administer them to animals in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-cyclooctyl-3-(4-methoxyphenyl)acrylamide. One direction is to study the potential of these compounds in treating other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study the potential of these compounds in combination with other drugs for the treatment of cancer. Finally, future studies could focus on improving the water solubility of these compounds to make them more suitable for use in animal experiments.
Conclusion:
This compound is a novel class of small molecules that have shown potential in various scientific research applications. These compounds have been synthesized using different methods and have been extensively studied for their mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Future studies could focus on the potential of these compounds in treating other diseases and improving their water solubility.
Synthesemethoden
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide can be synthesized using different methods. One of the most commonly used methods is the reaction of cyclooctylamine with 4-methoxyphenylacryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid. Other methods include the reaction of cyclooctylamine with 4-methoxyphenylacrylic acid or the reaction of cyclooctylamine with 4-methoxyphenylacrylamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide has shown potential in various scientific research applications. These compounds have been extensively studied for their anti-inflammatory, analgesic, and antitumor activities. They have also been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Eigenschaften
IUPAC Name |
(E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-17-12-9-15(10-13-17)11-14-18(20)19-16-7-5-3-2-4-6-8-16/h9-14,16H,2-8H2,1H3,(H,19,20)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOOSKYPVLNEJ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)
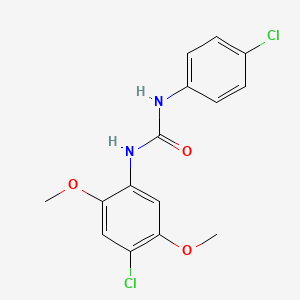
![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
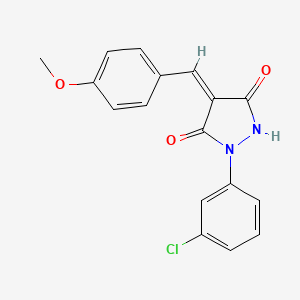
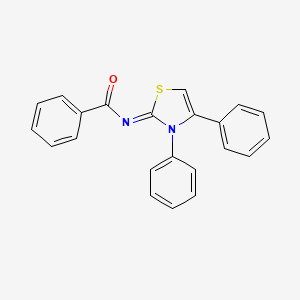
![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)

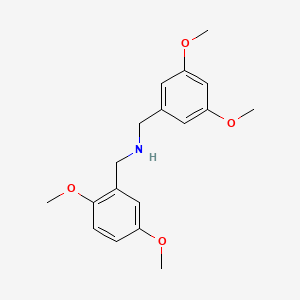
![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)

